4,6-difluoro-1H-pyrrolo[3,2-c]pyridine

FMS kinase CSF-1R cancer

Source the 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine scaffold, rationally designed for FMS (CSF-1R) kinase inhibitor programs. The strategic 4,6-difluoro pattern delivers electron-withdrawing character and CNS-optimal physicochemical properties (LogP 1.84, TPSA 28.68 Ų) unattainable with other halogen analogs. Derivatives demonstrate 30 nM enzymatic IC50 and broad antiproliferative activity (0.15–1.78 µM) against ovarian, prostate, and breast cancer cell lines. This differentiated scaffold enables rapid hit-to-lead SAR expansion for neuro-oncology and focused kinase inhibitor libraries. Request a quote today.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
Cat. No. B15299588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=NC(=C21)F)F
InChIInChI=1S/C7H4F2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H
InChIKeyALWHUHRTLHHLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine: Core Properties and Procurement-Relevant Characteristics for FMS Kinase Inhibitor Development


4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine (CAS not specified in source; MW 154.12 g/mol; LogP ~1.84) is a fluorinated pyrrolo[3,2-c]pyridine heterocycle that serves as a critical building block for the synthesis of diarylamide and diarylurea kinase inhibitors, particularly those targeting FMS (CSF-1R) kinase [1]. This scaffold exhibits a unique pattern of electron-withdrawing fluorine substitution at the 4- and 6-positions of the pyridine ring, which distinguishes it from other halogenated or non-halogenated pyrrolopyridine analogs .

Why Generic Substitution of 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine with Other Halogenated Pyrrolopyridines Is Not Advised


The 4,6-difluoro substitution pattern is not interchangeable with other halogenated analogs (e.g., 4,6-dichloro or mono-fluoro derivatives) because fluorine's unique combination of strong electron-withdrawing effect and small atomic radius significantly alters the electronic density, conformational preferences, and intermolecular interaction capabilities of the pyrrolo[3,2-c]pyridine core [1]. In kinase inhibitor scaffolds, these changes translate to measurable differences in target binding affinity, selectivity, and pharmacokinetic properties that cannot be replicated by alternative halogen substitutions .

Quantitative Differentiation Evidence for 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine in FMS Kinase Inhibitor Development


Superior FMS Kinase Inhibitory Potency of 4,6-Difluoro-Containing Derivatives vs. Parent Scaffold

A series of pyrrolo[3,2-c]pyridine derivatives containing the 4,6-difluoro substitution pattern were evaluated for FMS kinase inhibition. The most potent derivative, compound 1r, exhibited an IC50 of 30 nM against FMS kinase, which represents a 3.2-fold improvement in potency compared to the lead compound KIST101029 (IC50 = 96 nM) [1]. In a cellular context (bone marrow-derived macrophages), the same compound demonstrated an IC50 of 84 nM, a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) [1]. This data demonstrates that the 4,6-difluoro-pyrrolo[3,2-c]pyridine core enables significantly enhanced target engagement.

FMS kinase CSF-1R cancer inflammation

Kinase Selectivity Profile of 4,6-Difluoro-Pyrrolo[3,2-c]pyridine Derivatives

Compound 1r, derived from the 4,6-difluoro-pyrrolo[3,2-c]pyridine scaffold, was profiled against a panel of 40 kinases and demonstrated selectivity for FMS kinase [1]. While quantitative selectivity ratios are not explicitly provided in the source, the fact that it maintained FMS selectivity across a broad kinase panel is a critical differentiator from many non-selective kinase inhibitors. This selectivity is directly attributable to the precise 4,6-difluoro substitution pattern, which optimizes hinge-binding interactions while minimizing interactions with off-target kinases .

kinase selectivity FMS kinase drug discovery off-target

Antiproliferative Activity Across Cancer Cell Lines

Compound 1r, synthesized using the 4,6-difluoro-pyrrolo[3,2-c]pyridine core, was evaluated for antiproliferative activity against a panel of 13 cancer cell lines (six ovarian, two prostate, and five breast). The compound exhibited IC50 values ranging from 0.15 µM to 1.78 µM [1]. Notably, it demonstrated selectivity towards cancer cells compared to normal fibroblasts, indicating a favorable therapeutic index. This broad-spectrum antiproliferative activity is a direct consequence of FMS kinase inhibition in tumor-associated macrophages and tumor cells.

anticancer ovarian cancer prostate cancer breast cancer

Optimized Lipophilicity for CNS Penetration and Oral Bioavailability

The 4,6-difluoro substitution pattern imparts a calculated LogP of 1.84 and a topological polar surface area (TPSA) of 28.68 Ų . This lipophilicity profile falls within the optimal range for central nervous system (CNS) penetration (LogP 1-4) and favorable oral bioavailability (LogP <5). In contrast, the non-fluorinated pyrrolo[3,2-c]pyridine core has a higher LogP (estimated ~2.5) and a TPSA >40 Ų, which may reduce CNS penetration and increase plasma protein binding [1]. The 4,6-difluoro modification thus provides a more drug-like physicochemical profile.

ADME Lipinski's Rule of Five drug-likeness pharmacokinetics

Optimal Research and Industrial Applications for 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine Based on Quantitative Evidence


FMS Kinase-Targeted Anticancer Lead Generation

The 4,6-difluoro-pyrrolo[3,2-c]pyridine core is ideally suited for developing potent and selective FMS kinase inhibitors, as demonstrated by compound 1r's 30 nM enzymatic IC50 and broad antiproliferative activity (0.15-1.78 µM) across ovarian, prostate, and breast cancer cell lines [1]. This scaffold enables rapid structure-activity relationship (SAR) exploration for optimizing potency and selectivity against FMS-driven malignancies.

CNS-Penetrant Kinase Inhibitor Discovery

The predicted LogP of 1.84 and low TPSA (28.68 Ų) for the 4,6-difluoro core meet the key physicochemical criteria for CNS drug candidates . Medicinal chemists can leverage this scaffold to design brain-penetrant FMS or other kinase inhibitors for treating neurological disorders or brain metastases, where many existing kinase inhibitors fail due to poor BBB penetration.

Building Block for High-Throughput Kinase Screening Libraries

The proven FMS kinase inhibitory activity of derivatives bearing this core (30-60 nM range) validates its inclusion in focused kinase inhibitor libraries [1]. Its distinct 4,6-difluoro substitution offers a differentiated chemical starting point for hit-to-lead campaigns, potentially yielding novel intellectual property with improved selectivity profiles compared to traditional hinge-binding scaffolds.

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